Fangchinoline: Chemical Architecture, Molecular Mechanisms, and Experimental Workflows
Fangchinoline: Chemical Architecture, Molecular Mechanisms, and Experimental Workflows
Executive Summary
Fangchinoline (CAS 436-77-1) is a potent bisbenzylisoquinoline alkaloid predominantly isolated from the tuberous roots of Stephania tetrandra (Menispermaceae)[1][2]. Historically utilized in traditional medicine for its diuretic and anti-inflammatory properties, modern pharmacological research has repositioned fangchinoline as a high-value therapeutic candidate in oncology, virology, and rheumatology[1][2]. This technical guide provides an in-depth analysis of its structural chemistry, elucidates its primary mechanisms of action, and establishes field-proven, self-validating protocols for its extraction, purification, and semi-synthetic modification.
Chemical Structure and Molecular Properties
Fangchinoline features a complex macrocyclic scaffold characterized by two benzylisoquinoline units linked via ether bridges[3]. The defining structural feature that distinguishes fangchinoline from its closely related analog, tetrandrine, is the presence of a free hydroxyl (-OH) group at the C-7 position (tetrandrine possesses a methoxy group at this site)[3].
This single hydroxyl group dramatically alters the molecule's hydrogen-bonding capacity, polarity, and binding affinity to target proteins. Furthermore, the 7-OH site serves as the primary nucleophilic handle for synthesizing novel derivatives with optimized pharmacokinetic profiles[4][5].
Table 1: Physicochemical and Computed Properties of Fangchinoline
| Property | Value | Scientific Implication |
| Molecular Formula | C₃₇H₄₀N₂O₆[3] | High carbon content indicates strong lipophilicity. |
| Molecular Weight | 608.7 g/mol [3] | Falls slightly outside Lipinski’s Rule of 5; requires optimized delivery. |
| XLogP3 | 6.1[3] | Highly hydrophobic; necessitates organic solvents for extraction. |
| Hydrogen Bond Donors | 1[3] | The C-7 hydroxyl group; critical for target protein binding. |
| Hydrogen Bond Acceptors | 8[3] | Facilitates complexation with kinase domains (e.g., IKKα/β). |
| Topological Polar Surface Area | 72.9 Ų[3] | Favorable for cellular membrane permeability. |
Pharmacological Mechanisms of Action
Fangchinoline exerts its pleiotropic effects by modulating several critical intracellular signaling cascades. Understanding these pathways is essential for researchers developing targeted therapies.
Inhibition of the NF-κB Inflammatory Axis
In models of osteoarthritis and chronic inflammation, fangchinoline acts as a direct kinase inhibitor. Molecular docking and in vitro assays confirm that fangchinoline binds directly to IKKα (via hydrogen bonding) and IKKβ (via hydrophobic interactions)[6].
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Causality: By inhibiting IKKα/β phosphorylation, fangchinoline prevents the downstream ubiquitination and degradation of IκBα. This physically sequesters the NF-κB p65 subunit in the cytoplasm, blocking its nuclear translocation and halting the transcription of extracellular matrix (ECM) degrading enzymes like MMP3 and iNOS[6].
Suppression of the PI3K/AKT Oncogenic Pathway
In various malignancies, including osteosarcoma and gastric cancer, fangchinoline demonstrates potent anti-proliferative and anti-metastatic activity[7][8].
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Causality: Fangchinoline suppresses the expression and phosphorylation of Phosphoinositide 3-kinase (PI3K) and Akt (specifically at Thr308)[7]. The inactivation of this survival pathway leads to the downregulation of Cyclin D1 (causing G1-phase cell cycle arrest) and matrix metalloproteinases MMP-2/9 (inhibiting tumor invasion), while simultaneously upregulating Caspase-3 and Caspase-8 to drive apoptosis[7].
Disruption of Homologous Recombination
Recent studies in conjunctival melanoma indicate that fangchinoline binds directly to the far upstream element binding protein 2 (FUBP2) with a dissociation constant (
Molecular mechanisms of Fangchinoline modulating PI3K/AKT and NF-κB signaling pathways.
Experimental Methodologies
Protocol: Extraction and Purification via Reversed-Phase Flash Chromatography
Isolating fangchinoline from Stephania tetrandra is notoriously difficult because it co-extracts with tetrandrine, a molecule with nearly identical molecular weight and polarity[9]. This protocol utilizes reversed-phase chromatography to exploit the slight polarity difference introduced by fangchinoline's 7-OH group.
Materials:
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Pulverized Stephania tetrandra root[9].
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Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Petroleum Ether, Water.
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Modifiers: Triethylamine (TEA), Hydrochloric acid (HCl).
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Stationary Phase: C-18 functionalized silica gel[9].
Step-by-Step Workflow:
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Primary Extraction: Macerate 100g of pulverized root in 1L of MeOH for 24 hours. Filter and concentrate via rotary evaporation to yield a crude alkaloid extract[10].
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Liquid-Liquid Partitioning: Suspend the crude extract in a 1:1 mixture of EtOAc and H₂O (pH adjusted to 3.0 with HCl). Causality: The acidic aqueous phase protonates the tertiary amines of the alkaloids, making them water-soluble and leaving lipophilic non-alkaloid impurities in the EtOAc layer.
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Alkaloid Recovery: Basify the aqueous layer to pH 10 using NaOH, then extract with fresh EtOAc. The deprotonated alkaloids partition back into the organic phase. Concentrate to dryness.
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Reversed-Phase Flash Chromatography: Pack a column with C-18 silica. Use a biphasic solvent system of petroleum ether–ethyl acetate–methanol–water (5:5:1:9 v/v)[9].
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Critical Step: Add 10mM TEA to the organic phase and 5mM HCl to the aqueous phase[9].
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Causality: Alkaloids naturally interact with residual silanol groups on silica, causing severe peak tailing. TEA acts as a sacrificial base, occupying these active sites and ensuring sharp, well-resolved peaks, allowing the complete separation of fangchinoline from tetrandrine[9].
-
-
Validation & Crystallization: Monitor fractions via TLC or LC-MS (target
609.33)[10]. Pool fangchinoline-rich fractions, evaporate, and recrystallize in cold acetone to yield >98% pure fangchinoline crystals[9].
Step-by-step extraction and purification workflow for isolating Fangchinoline.
Protocol: Semi-Synthesis of 7-O-Acyl/Sulfonyl Derivatives
To overcome formulation challenges (such as poor aqueous solubility) and enhance target specificity, researchers frequently modify the C-7 hydroxyl group[4][11].
Step-by-Step Workflow:
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Preparation: Dissolve 1 equivalent of purified fangchinoline (e.g., 608 mg, 1 mmol) in 8 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere[5].
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Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the highly reactive acyl/sulfonyl chloride reagents[4].
-
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Base Addition: Add 1.5 equivalents of Triethylamine (TEA) and stir for 30 minutes at room temperature[4][5].
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Acylation: Dropwise, add 1.1 equivalents of the desired acyl chloride or sulfonyl chloride[5]. Stir for 1–5 hours.
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Causality: As the reaction proceeds, HCl gas is generated. TEA acts as an acid scavenger, neutralizing the HCl to form triethylammonium chloride. If TEA were omitted, the HCl would protonate the tertiary amines on fangchinoline, rendering the molecule insoluble in DCM and halting the reaction prematurely[4][5].
-
-
Quenching & Validation: Dilute with water to quench unreacted acyl chloride. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄[5]. Confirm the disappearance of the starting material (
shift) via TLC. -
Purification: Purify the crude residue using flash column chromatography (silica gel, DCM/MeOH gradient) to obtain the 7-O-substituted derivative[4][5].
Future Perspectives and Formulation Challenges
While fangchinoline exhibits exceptional in vitro efficacy, its in vivo translation is currently bottlenecked by its high lipophilicity and rapid metabolic clearance[11]. Future research must prioritize the development of advanced targeted carrier systems—such as lipid nanoparticles or mesoporous silica delivery vehicles—to stabilize the alkaloid in oxidative environments and improve its bioavailability in clinical models[6][11].
References
-
Grokipedia. Fangchinoline - Chemical Structure, Properties, and Mechanisms of Action. Available at: [Link]
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DOI.org / Frontiers. Fangchinoline alleviates the progression of osteoarthritis through the nuclear factor kappa B signaling pathway. Available at: [Link]
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Spandidos Publications. Fangchinoline suppresses the proliferation, invasion and tumorigenesis of human osteosarcoma cells through the inhibition of PI3K and downstream signaling pathways. Available at:[Link]
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National Institutes of Health (NIH). Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells. Available at:[Link]
-
Frontiers. Multi-omics analysis to reveal the synergistic mechanism underlying the multiple ingredients of Stephania tetrandra extract. Available at:[Link]
-
PubChem - NIH. Fangchinoline | C37H40N2O6 | CID 73481. Available at:[Link]
-
MDPI. Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models. Available at:[Link]
-
ResearchGate. The chemical structure of fangchinoline. Available at: [Link]
-
ResearchGate. Preparative isolation of tetrandrine and fangchinoline from Radix Stephania tetrandra using reversed-phase flash chromatography. Available at: [Link]
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MDPI. Synthesis and Biological Evaluation of Fangchinoline Derivatives as Anti-Inflammatory Agents. Available at: [Link]
-
PMC - NIH. An Integrated Strategy for the Detection, Dereplication, and Identification of DNA-Binding Biomolecules. Available at:[Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Fangchinoline | C37H40N2O6 | CID 73481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Biological Evaluation of Fangchinoline Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome | MDPI [mdpi.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Integrated Strategy for the Detection, Dereplication, and Identification of DNA-Binding Biomolecules from Complex Natural Product Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nstchemicals.com [nstchemicals.com]
